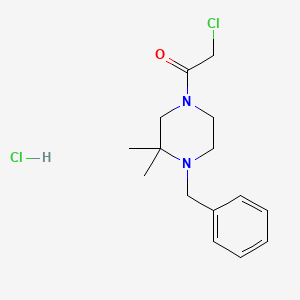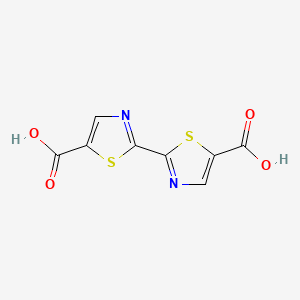
1-(pyridin-4-yl)butane-2,3-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-4-yl)butane-2,3-diol hydrochloride (PBDH) is a compound belonging to the class of organic compounds known as pyridines. It is a colorless solid that is soluble in water and is used in a variety of scientific and medical applications. PBDH is synthesized through a variety of methods, and has a wide range of biochemical and physiological effects.
Scientific Research Applications
1-(pyridin-4-yl)butane-2,3-diol hydrochloride has a wide range of scientific research applications. It can be used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can be used to study the effects of acetylcholine on the body. 1-(pyridin-4-yl)butane-2,3-diol hydrochloride can also be used to study the effects of various drugs on the body, as it has been shown to inhibit the activity of certain drug-metabolizing enzymes. Additionally, 1-(pyridin-4-yl)butane-2,3-diol hydrochloride can be used in the study of the effects of various hormones on the body, as it has been shown to inhibit the activity of certain hormone receptors.
Mechanism of Action
1-(pyridin-4-yl)butane-2,3-diol hydrochloride is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is believed that 1-(pyridin-4-yl)butane-2,3-diol hydrochloride binds to the active site of the enzyme, thus preventing it from breaking down acetylcholine. Additionally, 1-(pyridin-4-yl)butane-2,3-diol hydrochloride has been shown to inhibit the activity of certain drug-metabolizing enzymes, as well as certain hormone receptors.
Biochemical and Physiological Effects
1-(pyridin-4-yl)butane-2,3-diol hydrochloride has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the body. This can lead to a variety of effects, including increased alertness, improved memory, and improved cognitive performance. Additionally, 1-(pyridin-4-yl)butane-2,3-diol hydrochloride has been shown to inhibit the activity of certain drug-metabolizing enzymes, resulting in an increased concentration of certain drugs in the body. Finally, 1-(pyridin-4-yl)butane-2,3-diol hydrochloride has been shown to inhibit the activity of certain hormone receptors, leading to a decrease in the activity of certain hormones.
Advantages and Limitations for Lab Experiments
1-(pyridin-4-yl)butane-2,3-diol hydrochloride has a number of advantages and limitations for lab experiments. One of the main advantages is its ability to inhibit the activity of acetylcholinesterase, allowing researchers to study the effects of acetylcholine on the body. Additionally, 1-(pyridin-4-yl)butane-2,3-diol hydrochloride can be used to study the effects of various drugs on the body, as it has been shown to inhibit the activity of certain drug-metabolizing enzymes. Finally, 1-(pyridin-4-yl)butane-2,3-diol hydrochloride can be used in the study of the effects of various hormones on the body, as it has been shown to inhibit the activity of certain hormone receptors.
However, there are also some limitations to using 1-(pyridin-4-yl)butane-2,3-diol hydrochloride in lab experiments. For example, 1-(pyridin-4-yl)butane-2,3-diol hydrochloride is not very stable and can degrade over time, making it difficult to store for long periods of time. Additionally, 1-(pyridin-4-yl)butane-2,3-diol hydrochloride can be toxic in high concentrations, so it must be used with caution.
Future Directions
There are a number of potential future directions for 1-(pyridin-4-yl)butane-2,3-diol hydrochloride research. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research could be done on the biochemical and physiological effects of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride, as well as its potential therapeutic applications. Finally, further research could be done on the mechanism of action of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride, as well as its potential interactions with other drugs and hormones.
Synthesis Methods
1-(pyridin-4-yl)butane-2,3-diol hydrochloride can be synthesized in a laboratory setting through a variety of methods. One method involves the reaction of 4-bromobutane-2,3-diol with pyridine in the presence of zinc chloride. This reaction results in the formation of the desired product, 1-(pyridin-4-yl)butane-2,3-diol hydrochloride. Another method involves the reaction of butane-2,3-diol with pyridine-4-carboxaldehyde in the presence of a base, such as sodium hydroxide, and a catalyst, such as zinc chloride. This reaction also results in the formation of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride.
properties
IUPAC Name |
1-pyridin-4-ylbutane-2,3-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-7(11)9(12)6-8-2-4-10-5-3-8;/h2-5,7,9,11-12H,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLVVFHWRIZQDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=NC=C1)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B6611107.png)

![methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B6611122.png)
![2-[(2-{[3-(3-aminopropanamido)phenyl]amino}-5-chloropyrimidin-4-yl)amino]benzamide](/img/structure/B6611131.png)


![2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B6611159.png)

![N'-[(tert-butoxy)carbonyl]-N-(1H-indol-5-yl)(tert-butoxy)carbohydrazide](/img/structure/B6611173.png)

![tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate](/img/structure/B6611183.png)
